1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride
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Overview
Description
1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique physical, chemical, and biological properties due to the presence of a strong electron-withdrawing fluorine atom in the aromatic ring. This compound is of interest in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of Selectfluor® (1-(chloromethyl)-4-fluoro-1,4-diazoniabicyclo-[2.2.2]octane bis(tetrafluoroborate)) as a fluorinating agent . The reaction conditions often involve basic conditions to facilitate the heterolytic cleavage of the C-H bond and subsequent fluorination.
Industrial Production Methods
Industrial production of fluorinated pyridines may involve large-scale fluorination reactions using efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The fluorine atom in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Radical Reactions: The compound can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and radical initiators (e.g., azobisisobutyronitrile). Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states and functional groups.
Scientific Research Applications
1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as anticancer and antimicrobial agents.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoropyridine
- 3-fluoropyridine
- 4-fluoropyridine
- Perfluoroalkylpyridines
Uniqueness
1-(5-fluoropyridin-3-yl)-3-methoxypropan-1-amine dihydrochloride is unique due to its specific substitution pattern and functional groups, which can confer distinct physical, chemical, and biological properties compared to other fluorinated pyridines .
Properties
CAS No. |
2680540-74-1 |
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Molecular Formula |
C9H15Cl2FN2O |
Molecular Weight |
257.1 |
Purity |
95 |
Origin of Product |
United States |
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